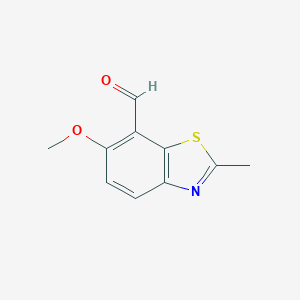








|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([CH3:9])[S:8][C:4]=2[C:3]=1[CH:12]=[O:13].[CH3:14][Si](C=[N+]=[N-])(C)C>CO.C1C=CC=CC=1>[CH3:14][O:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([CH3:9])[S:8][C:4]=2[C:3]=1[CH:12]=[O:13]
|


|
Name
|
|
|
Quantity
|
75 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C2=C(N=C(S2)C)C=C1)C=O
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the title compound was purified by flash chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 25-30% ethyl acetate in hexane
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C2=C(N=C(S2)C)C=C1)C=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |